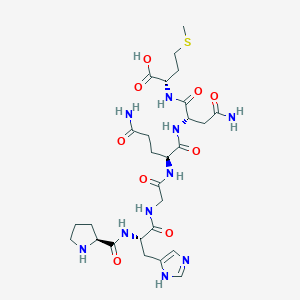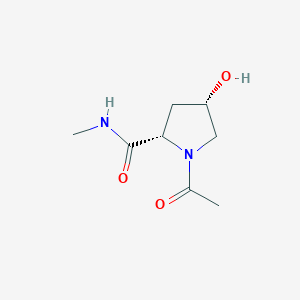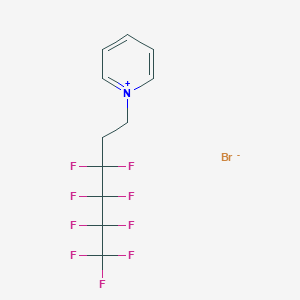
1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide is a fluorinated ionic liquid. It is characterized by the presence of a pyridinium cation and a bromide anion, with a nonafluorohexyl group attached to the nitrogen atom of the pyridine ring. This compound is known for its unique properties, including high thermal stability, low volatility, and excellent solubility in various organic solvents.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide can be synthesized through a quaternization reaction. The process involves the reaction of pyridine with 1-bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane under controlled conditions. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or column chromatography to remove any impurities.
化学反应分析
Types of Reactions: 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ring can be reduced to a dihydropyridine derivative.
Complex Formation: The pyridinium cation can form complexes with various metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium chloride, sodium iodide, or sodium hydroxide in an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen gas, palladium on carbon (Pd/C), or other reducing agents.
Complex Formation: Metal salts such as copper(II) sulfate, nickel(II) chloride, or other transition metal salts.
Major Products:
Nucleophilic Substitution: Corresponding halide or hydroxide salts.
Oxidation and Reduction: Dihydropyridine derivatives.
Complex Formation: Metal-pyridinium complexes.
科学研究应用
1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its unique properties.
Biology: Investigated for its potential use in drug delivery systems and as a stabilizer for biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, including coatings, lubricants, and surfactants.
作用机制
The mechanism of action of 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide involves its interaction with molecular targets through ionic and hydrophobic interactions. The nonafluorohexyl group imparts hydrophobicity, allowing the compound to interact with hydrophobic regions of biomolecules or materials. The pyridinium cation can engage in electrostatic interactions with negatively charged species, facilitating various chemical and biological processes.
相似化合物的比较
- 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium chloride
- 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium iodide
- 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium hydroxide
Uniqueness: 1-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)pyridin-1-ium bromide is unique due to its specific combination of a pyridinium cation and a nonafluorohexyl group, which imparts distinct physicochemical properties. Compared to its chloride, iodide, and hydroxide counterparts, the bromide variant may exhibit different solubility, reactivity, and stability profiles, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
183849-01-6 |
|---|---|
分子式 |
C11H9BrF9N |
分子量 |
406.08 g/mol |
IUPAC 名称 |
1-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C11H9F9N.BrH/c12-8(13,4-7-21-5-2-1-3-6-21)9(14,15)10(16,17)11(18,19)20;/h1-3,5-6H,4,7H2;1H/q+1;/p-1 |
InChI 键 |
ZBHBLJZCRTXFBL-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=[N+](C=C1)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate](/img/structure/B14255074.png)
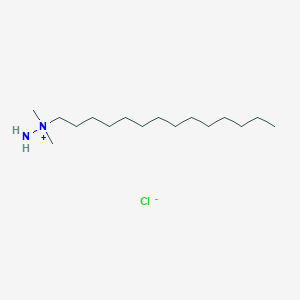
![8-Azatricyclo[6.2.0.0~2,4~]decane](/img/structure/B14255078.png)

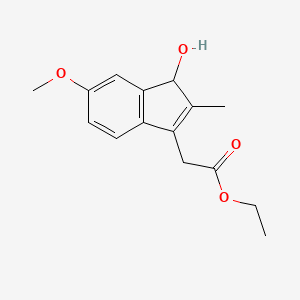

![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)

